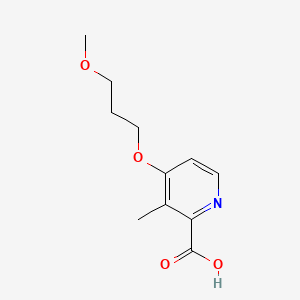
Etioporphyrin I Nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etioporphyrin I Nickel is a metalloporphyrin compound with the empirical formula C32H36N4Ni. It is a derivative of etioporphyrin, a type of porphyrin, which is a heterocyclic macrocycle organic compound composed of four modified pyrrole subunits interconnected at their carbon atoms via methine bridges. The nickel ion is coordinated within the porphyrin ring, giving the compound unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Etioporphyrin I Nickel involves several steps:
Bromination of Kryptopyrrole: Kryptopyrrole is brominated in the presence of ethyl acetate to produce monobromo-dipyrromethene.
Cyclization: The monobromo-dipyrromethene undergoes cyclization to form etioporphyrin I.
Metallation: Etioporphyrin I is then metallated with a nickel (II) salt to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Etioporphyrin I Nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of nickel.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can take place, where ligands in the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel (III) or nickel (IV) complexes, while reduction typically results in nickel (I) or nickel (0) species.
科学研究应用
Etioporphyrin I Nickel has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in mimicking the function of natural metalloproteins.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the fabrication of field-effect transistors and other electronic devices due to its semiconducting properties .
作用机制
The mechanism of action of Etioporphyrin I Nickel involves the coordination of the nickel ion within the porphyrin ring. This coordination allows the compound to participate in various redox reactions, acting as either an electron donor or acceptor. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .
相似化合物的比较
Similar Compounds
Protoporphyrin IX Nickel: Similar in structure but with different substituents on the porphyrin ring.
Tetraphenylporphyrin Nickel: Another nickel-containing porphyrin with phenyl groups attached to the ring.
Vanadyl Etioporphyrin: Contains vanadium instead of nickel but shares a similar porphyrin structure .
Uniqueness
Etioporphyrin I Nickel is unique due to its specific substituents and the presence of nickel, which imparts distinct redox properties and makes it suitable for various applications in catalysis, electronics, and medicine.
属性
CAS 编号 |
14055-19-7 |
|---|---|
分子式 |
C32H36N4Ni |
分子量 |
535.3 g/mol |
IUPAC 名称 |
nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |
InChI |
InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2 |
InChI 键 |
SPKLBIKKHWTZSI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni] |
规范 SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2] |
同义词 |
Etioporphyrin I, Ni deriv.; Nickel (II) Etioporphyrin I; (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel; _x000B_[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel; _x000B_[Etioporphyrin 1-ato(2-)] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
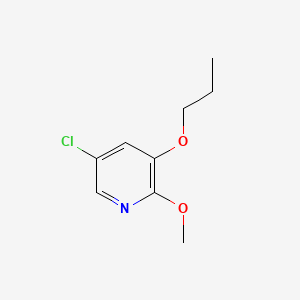
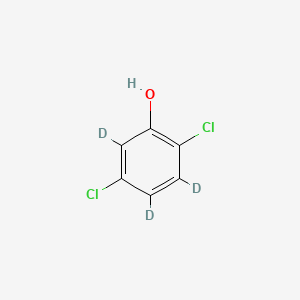
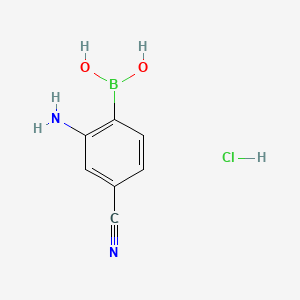
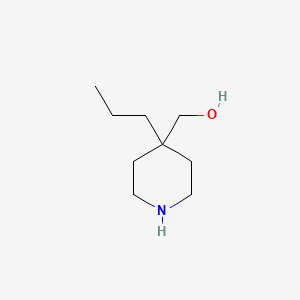
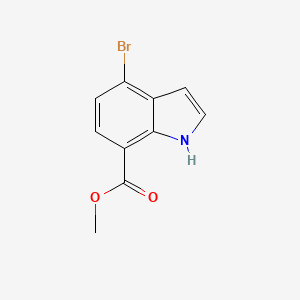
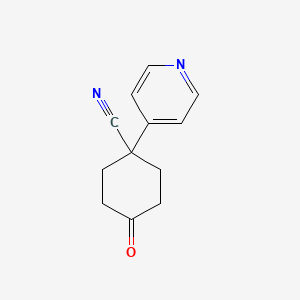
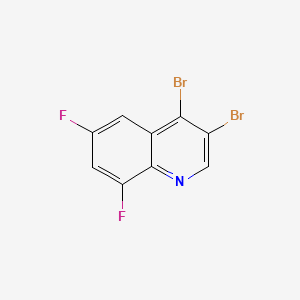
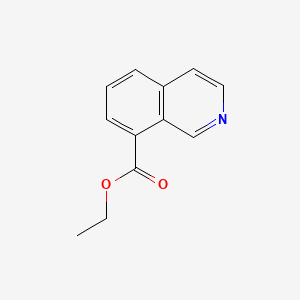
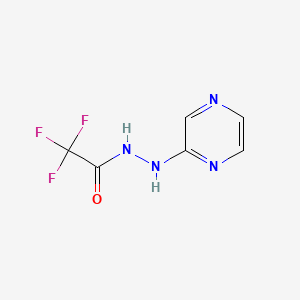
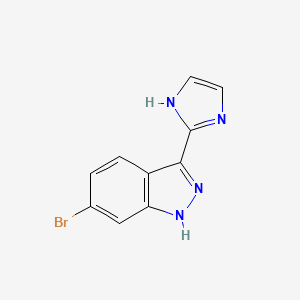
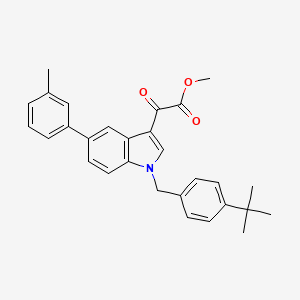
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B580980.png)
